molecular formula C23H22ClN3O B11005665 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide

Cat. No.: B11005665
M. Wt: 391.9 g/mol
InChI Key: QANXGGYYYIARGY-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a carbazole moiety and an indole group, which are both significant in medicinal chemistry due to their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative, which undergoes chlorination to introduce the chloro group. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile.

Scientific Research Applications

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds with similar carbazole structures, known for their biological activities.

    Indole Derivatives: Compounds containing indole groups, widely studied for their pharmacological properties.

Uniqueness

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide is unique due to its combined carbazole and indole structure, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class.

Properties

Molecular Formula

C23H22ClN3O

Molecular Weight

391.9 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H22ClN3O/c24-15-9-10-20-18(12-15)17-5-3-7-21(23(17)27-20)26-22(28)11-8-14-13-25-19-6-2-1-4-16(14)19/h1-2,4,6,9-10,12-13,21,25,27H,3,5,7-8,11H2,(H,26,28)

InChI Key

QANXGGYYYIARGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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